(2-Ethyloxiran-2-yl)methyl 2-methylidenebutanoate
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Overview
Description
(2-Ethyloxiran-2-yl)methyl 2-methylidenebutanoate is an organic compound with a complex structure that includes an oxirane ring and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyloxiran-2-yl)methyl 2-methylidenebutanoate typically involves the reaction of 2-ethyl oxirane with 2-methylidenebutanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyloxiran-2-yl)methyl 2-methylidenebutanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used to open the oxirane ring.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Ethyloxiran-2-yl)methyl 2-methylidenebutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2-Ethyloxiran-2-yl)methyl 2-methylidenebutanoate exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in various applications, including drug development and material science.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the oxirane ring.
2-Ethyloxirane: Contains the oxirane ring but lacks the butanoate ester group.
Uniqueness
(2-Ethyloxiran-2-yl)methyl 2-methylidenebutanoate is unique due to the presence of both the oxirane ring and the butanoate ester group. This combination imparts distinct chemical properties, making it versatile for various applications.
Properties
CAS No. |
114646-89-8 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2-ethyloxiran-2-yl)methyl 2-methylidenebutanoate |
InChI |
InChI=1S/C10H16O3/c1-4-8(3)9(11)12-6-10(5-2)7-13-10/h3-7H2,1-2H3 |
InChI Key |
XOIOOCRFRWUXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)OCC1(CO1)CC |
Origin of Product |
United States |
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